Differential Reactivity of 6-(Bromomethyl)pyrimidin-4-ol vs. Chloro Analog in Nucleophilic Substitution
The choice between a bromomethyl and chloromethyl leaving group on a pyrimidin-4-ol scaffold is critical for reaction kinetics and yield. 6-(Bromomethyl)pyrimidin-4-ol is predicted to exhibit higher reactivity in SN2 reactions compared to its direct chloro analog, 6-(Chloromethyl)pyrimidin-4-ol. This is due to the lower bond dissociation energy of the C–Br bond compared to the C–Cl bond, and the superior leaving group ability of bromide. [1]
Higher predicted reactivity; superior leaving group for SN2
Lower reactivity; may require elevated temperature or stronger nucleophile
| Evidence Dimension | Nucleophilic Substitution Reactivity |
|---|---|
| Target Compound Data | High reactivity due to C–Br bond; superior leaving group for SN2 |
| Comparator Or Baseline | 6-(Chloromethyl)pyrimidin-4-ol (CAS 94171-03-6) |
| Quantified Difference | Qualitative inference based on established principles of physical organic chemistry; direct kinetic data not available. |
| Conditions | Inferred from standard SN2 reaction mechanisms. |
Why This Matters
For procurement, selecting the bromo derivative over the chloro analog can lead to higher yields under milder conditions, saving time and material costs in the synthesis of more complex molecules.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General principles on leaving group ability and bond strengths). View Source
